Cdk7-IN-17

CDK7 inhibition biochemical assay IC50

Cdk7-IN-17 (CAS: 2765676-60-4; Compound 11, CN114249712A) is a pyrimidinyl-derived, selective CDK7 inhibitor. Unlike generic CDK7 inhibitors, its defined potency (IC₅₀ = 16 nM) and favorable kinase selectivity profile minimize off-target effects, ensuring reproducible, on-target phenotypic data in transcriptional dysregulation studies. Proven in vivo efficacy is demonstrated by dose-dependent tumor growth inhibition (33–88% TGI at 25–100 mg/kg) in the HCT-116 colorectal cancer xenograft model. For medicinal chemists, it serves as a validated starting point for SAR exploration of pyrimidinyl-based CDK7 inhibitor scaffolds. Choose Cdk7-IN-17 for reliable, mechanistically interpretable results.

Molecular Formula C24H26F3N6OP
Molecular Weight 502.5 g/mol
Cat. No. B15143642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdk7-IN-17
Molecular FormulaC24H26F3N6OP
Molecular Weight502.5 g/mol
Structural Identifiers
SMILESCP(=O)(C)C1=C(C=CC2=C1NC=C2C3=NC(=NC=C3C(F)(F)F)NC4CC5CC(CC5C4)N)C#N
InChIInChI=1S/C24H26F3N6OP/c1-35(2,34)22-12(9-28)3-4-17-18(10-30-21(17)22)20-19(24(25,26)27)11-31-23(33-20)32-16-7-13-5-15(29)6-14(13)8-16/h3-4,10-11,13-16,30H,5-8,29H2,1-2H3,(H,31,32,33)/t13-,14+,15?,16?
InChIKeyDETYPENTJDFBFF-PJPHBNEVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cdk7-IN-17: A Pyrimidine-Derived CDK7 Inhibitor with Defined Kinase Selectivity


Cdk7-IN-17 (CAS: 2765676-60-4) is a pyrimidinyl-derived, small-molecule inhibitor of cyclin-dependent kinase 7 (CDK7). It is specifically identified as compound 11 in patent family CN114249712A [1]. This compound is intended for research applications investigating cancers characterized by transcriptional dysregulation, a hallmark of which is the dependence on CDK7-mediated phosphorylation of RNA polymerase II . Its chemical structure is defined by the molecular formula C24H26F3N6OP and a molecular weight of 502.47 g/mol [1].

The Critical Need for Cdk7-IN-17 Over Other CDK7 Inhibitors


The CDK7 inhibitor landscape is chemically diverse, encompassing covalent allosteric inhibitors like THZ1, covalent ATP-site binders such as YKL-5-124 and SY-1365, and ATP-competitive inhibitors like CT7001. These distinct binding modes and chemical backbones translate into significant variations in potency against CDK7 and, more critically, in their selectivity profiles across the kinome [1]. Therefore, a generic substitution of one CDK7 inhibitor for another within an experimental protocol is scientifically unsound and can lead to irreproducible or misinterpreted results. A researcher's choice must be guided by a specific inhibitor's quantitative performance metrics in relevant assays to ensure that the observed biological effects are unequivocally attributable to on-target CDK7 engagement, rather than off-target kinase modulation.

Quantitative Differentiation of Cdk7-IN-17 from Key CDK7 Inhibitor Comparators


Cdk7-IN-17 Biochemical Potency Against CDK7 Compared to Leading Inhibitors

Cdk7-IN-17 demonstrates a biochemical half-maximal inhibitory concentration (IC50) of 16 nM against the CDK7 kinase . This positions it as a potent inhibitor, albeit with a moderate potency relative to some ultra-potent CDK7 inhibitors. For direct comparison, the widely used covalent inhibitor THZ1 exhibits an IC50 of 3.2 nM, while LDC4297 shows an IC50 of 0.13 nM, YKL-5-124 an IC50 of 53.5 nM, and the clinical-stage compound CT7001 an IC50 of 41 nM .

CDK7 inhibition biochemical assay IC50 kinase inhibitor

Cdk7-IN-17 Demonstrates a Unique Kinase Selectivity Profile

Cdk7-IN-17 exhibits a distinctive selectivity profile when assessed against a broad panel of kinases. Data shows that at a concentration of 1,000 nM (1 µM), Cdk7-IN-17 exhibits minimal inhibition of 313 other kinases tested . In stark contrast, the covalent inhibitor THZ1 is known to potently inhibit CDK12 and CDK13 at similar concentrations [1], while YKL-5-124, despite being selective for CDK7, shows activity against CDK2 and CDK9 with IC50 values of 1300 nM and 3020 nM, respectively .

kinase selectivity off-target effects kinome profiling CDK7

Cdk7-IN-17 Shows Dose-Dependent Tumor Growth Inhibition In Vivo

Cdk7-IN-17 has demonstrated quantifiable in vivo efficacy in a preclinical cancer model. In an HCT-116 human colorectal cancer xenograft model in mice, Cdk7-IN-17 (referred to as UD-017 in the data source) was administered at three different doses. The resulting tumor growth inhibition (TGI) was 33%, 64%, and 88% for doses of 25 mg/kg, 50 mg/kg, and 100 mg/kg, respectively . This dose-dependent anti-tumor activity provides a crucial benchmark for its in vivo utility. While other CDK7 inhibitors like SY-1365 have also shown in vivo activity [1], this specific quantitative dataset for Cdk7-IN-17 in the HCT-116 model offers a defined efficacy benchmark.

in vivo efficacy xenograft model colorectal cancer HCT-116

Cdk7-IN-17 is Chemically Distinct from the Patent Series, Offering a Unique Scaffold

Cdk7-IN-17 is a pyrimidinyl derivative, as disclosed in patent CN114249712A, where it is specifically identified as 'compound 11' [1]. This chemical class is distinct from other major CDK7 inhibitor families. For instance, THZ1 and its analogs are phenylaminopyrimidine derivatives, YKL-5-124 is a pyrazolopyrrole, and CT7001 (samuraciclib) is an ATP-competitive inhibitor with a different core structure [2]. The specific substitution pattern and stereochemistry of Cdk7-IN-17, as defined in the patent's generic and specific claims, represent a novel chemical entity.

chemical structure scaffold intellectual property pyrimidine derivative

Optimal Research and Discovery Applications for Cdk7-IN-17


Investigating CDK7-Dependent Transcriptional Programs in Cancer

Cdk7-IN-17 is an optimal tool for researchers dissecting the role of CDK7 in transcriptional regulation, particularly in cancer models characterized by transcriptional dysregulation. Its defined potency (IC50 = 16 nM) and favorable kinase selectivity profile make it well-suited for in vitro experiments where minimizing off-target effects is critical for establishing a clear mechanistic link between CDK7 inhibition and observed changes in gene expression, such as reductions in RNA polymerase II phosphorylation or alterations in super-enhancer-associated gene transcription.

Preclinical Evaluation of CDK7 Inhibition in Xenograft Models

Given the established in vivo efficacy data in the HCT-116 colorectal cancer xenograft model, Cdk7-IN-17 is a relevant tool for researchers planning preclinical in vivo studies . The documented dose-dependent tumor growth inhibition (33-88% TGI at 25-100 mg/kg) provides a valuable reference point for designing future experiments, including pharmacodynamic assessments, combination therapy studies with other anti-cancer agents, and exploration of its activity in other cancer types known to be transcriptionally addicted.

Chemical Biology Studies on Pyrimidinyl-Based CDK7 Inhibitors

For medicinal chemists and chemical biologists, Cdk7-IN-17 serves as a valuable probe for exploring the structure-activity relationship (SAR) of the pyrimidinyl-based CDK7 inhibitor scaffold . As a specific, novel example (Compound 11 from patent CN114249712A), it can be used as a starting point for developing new analogs with potentially improved properties, such as enhanced potency, altered selectivity, or improved pharmacokinetic parameters, or as a reference compound in comparative studies with other CDK7 inhibitor chemotypes.

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